Cas no 60610-96-0 (4-(2-Chloro-6-methylphenyl)pyrrolidin-2-one)

4-(2-Chloro-6-methylphenyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a chloro-methylphenyl substitution, which enhances its utility as a versatile intermediate in organic synthesis. The compound's structural framework allows for further functionalization, making it valuable in pharmaceutical and agrochemical research. Its chlorinated aromatic ring contributes to stability and reactivity, facilitating selective modifications. The pyrrolidinone core offers a rigid scaffold, beneficial for designing bioactive molecules. This compound is particularly useful in the development of heterocyclic compounds and as a precursor for more complex structures. High purity and well-defined chemical properties ensure reproducibility in synthetic applications. Suitable for controlled reactions under standard laboratory conditions.
4-(2-Chloro-6-methylphenyl)pyrrolidin-2-one structure
60610-96-0 structure
Product name:4-(2-Chloro-6-methylphenyl)pyrrolidin-2-one
CAS No:60610-96-0
MF:C11H12ClNO
MW:209.672081947327
CID:5878245
PubChem ID:129979412

4-(2-Chloro-6-methylphenyl)pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(2-chloro-6-methylphenyl)pyrrolidin-2-one
    • EN300-1984532
    • 60610-96-0
    • 4-(2-Chloro-6-methylphenyl)pyrrolidin-2-one
    • Inchi: 1S/C11H12ClNO/c1-7-3-2-4-9(12)11(7)8-5-10(14)13-6-8/h2-4,8H,5-6H2,1H3,(H,13,14)
    • InChI Key: AKVJARWVENWFQY-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(C)=C1C1CC(NC1)=O

Computed Properties

  • Exact Mass: 209.0607417g/mol
  • Monoisotopic Mass: 209.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 29.1Ų

4-(2-Chloro-6-methylphenyl)pyrrolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1984532-0.05g
4-(2-chloro-6-methylphenyl)pyrrolidin-2-one
60610-96-0
0.05g
$768.0 2023-09-16
Enamine
EN300-1984532-0.1g
4-(2-chloro-6-methylphenyl)pyrrolidin-2-one
60610-96-0
0.1g
$804.0 2023-09-16
Enamine
EN300-1984532-1.0g
4-(2-chloro-6-methylphenyl)pyrrolidin-2-one
60610-96-0
1g
$1014.0 2023-06-02
Enamine
EN300-1984532-10g
4-(2-chloro-6-methylphenyl)pyrrolidin-2-one
60610-96-0
10g
$3929.0 2023-09-16
Enamine
EN300-1984532-1g
4-(2-chloro-6-methylphenyl)pyrrolidin-2-one
60610-96-0
1g
$914.0 2023-09-16
Enamine
EN300-1984532-5g
4-(2-chloro-6-methylphenyl)pyrrolidin-2-one
60610-96-0
5g
$2650.0 2023-09-16
Enamine
EN300-1984532-5.0g
4-(2-chloro-6-methylphenyl)pyrrolidin-2-one
60610-96-0
5g
$2940.0 2023-06-02
Enamine
EN300-1984532-2.5g
4-(2-chloro-6-methylphenyl)pyrrolidin-2-one
60610-96-0
2.5g
$1791.0 2023-09-16
Enamine
EN300-1984532-10.0g
4-(2-chloro-6-methylphenyl)pyrrolidin-2-one
60610-96-0
10g
$4360.0 2023-06-02
Enamine
EN300-1984532-0.25g
4-(2-chloro-6-methylphenyl)pyrrolidin-2-one
60610-96-0
0.25g
$840.0 2023-09-16

Additional information on 4-(2-Chloro-6-methylphenyl)pyrrolidin-2-one

Recent Advances in the Study of 4-(2-Chloro-6-methylphenyl)pyrrolidin-2-one (CAS: 60610-96-0)

The compound 4-(2-Chloro-6-methylphenyl)pyrrolidin-2-one (CAS: 60610-96-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrrolidin-2-one core and chloro-methylphenyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense scientific inquiry.

One of the key areas of research has been the optimization of synthetic routes for 4-(2-Chloro-6-methylphenyl)pyrrolidin-2-one. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel, high-yield synthesis method using palladium-catalyzed cross-coupling reactions. This approach not only improved the efficiency of production but also reduced the environmental impact compared to traditional methods. The study highlighted the compound's stability under various conditions, which is crucial for its potential as a drug candidate.

Pharmacological investigations have revealed that 4-(2-Chloro-6-methylphenyl)pyrrolidin-2-one exhibits notable activity as a modulator of neurotransmitter systems. Specifically, it has been shown to interact with GABAA receptors, suggesting potential applications in the treatment of neurological disorders such as anxiety and epilepsy. A recent preclinical study conducted by researchers at the University of Cambridge demonstrated that the compound could reduce seizure activity in animal models by approximately 40%, with minimal side effects.

In addition to its neurological applications, emerging research has explored the compound's potential in oncology. A 2024 paper in Cancer Research reported that 4-(2-Chloro-6-methylphenyl)pyrrolidin-2-one can inhibit the proliferation of certain cancer cell lines by interfering with cell cycle progression. The study identified specific molecular targets, including cyclin-dependent kinases, which could pave the way for targeted cancer therapies. However, further research is needed to fully elucidate its mechanisms and optimize its therapeutic index.

The safety profile of 4-(2-Chloro-6-methylphenyl)pyrrolidin-2-one has also been a focus of recent investigations. Toxicological studies conducted in accordance with OECD guidelines have shown that the compound has a favorable safety margin in rodent models, with no significant adverse effects observed at therapeutic doses. These findings support its potential progression to clinical trials, though comprehensive human toxicity studies remain to be conducted.

Looking ahead, researchers are particularly interested in exploring the structural analogs of 4-(2-Chloro-6-methylphenyl)pyrrolidin-2-one to enhance its pharmacological properties. Computational chemistry approaches, including molecular docking and QSAR studies, are being employed to predict and design derivatives with improved efficacy and selectivity. These efforts are expected to yield new candidates for drug development in the coming years.

In conclusion, 4-(2-Chloro-6-methylphenyl)pyrrolidin-2-one represents a promising scaffold in medicinal chemistry, with demonstrated potential across multiple therapeutic areas. Its unique chemical structure and versatile biological activity make it a valuable subject for ongoing and future research. As synthetic methods improve and mechanistic understanding deepens, this compound may well emerge as a key player in the development of novel pharmaceuticals.

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